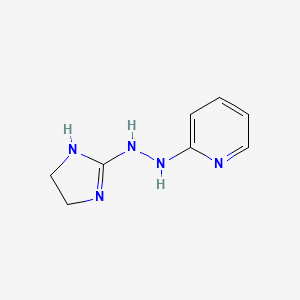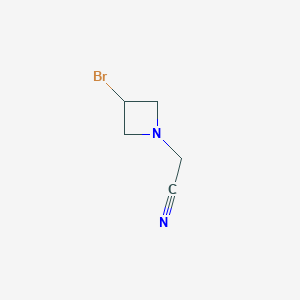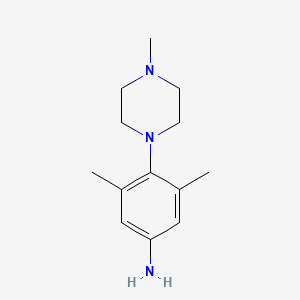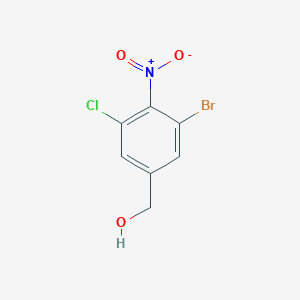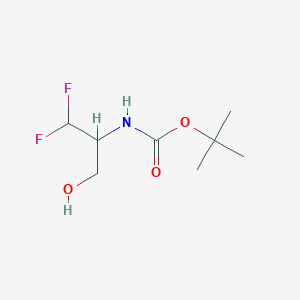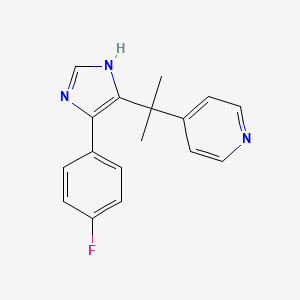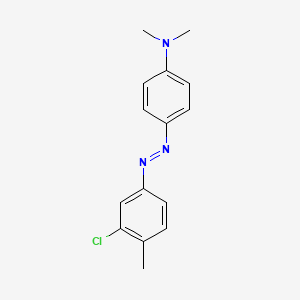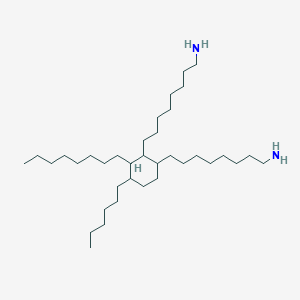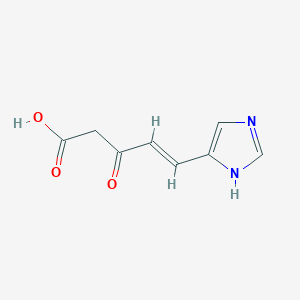![molecular formula C10H10N4 B12818742 N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups at positions 4 and 5, and a cyanamide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of o-phenylenediamine with appropriate nitriles under acidic or basic conditions. One common method includes the reaction of 4,5-dimethyl-o-phenylenediamine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1H-benzimidazole: Lacks the cyanamide group but shares the benzimidazole core structure.
N-(1H-benzo[d]imidazol-2-yl)cyanamide: Similar structure but without the dimethyl substitutions.
2-Cyanobenzimidazole: Contains the cyanamide group but lacks the dimethyl substitutions.
Uniqueness
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to the presence of both dimethyl groups and the cyanamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H10N4/c1-6-3-4-8-9(7(6)2)14-10(13-8)12-5-11/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
QWPUNDLEJZWSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)NC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


